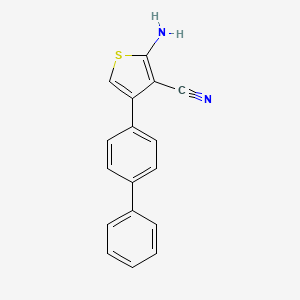

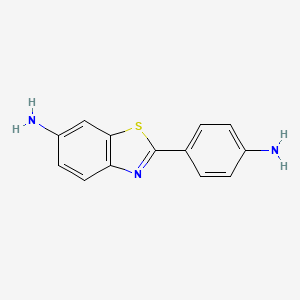

2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile is a chemical compound with the CAS Number: 519016-83-2 . It has a molecular weight of 277.37 . The IUPAC name for this compound is 4-([1,1’-biphenyl]-4-yl)-2-amino-1H-1lambda3-thiophene-3-carbonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H13N2S/c18-10-15-16(11-20-17(15)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,11,20H,19H2 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications

Synthesis of Thieno[2,3-d]pyrimidines

This compound serves as a key building block in the synthesis of thieno[2,3-d]pyrimidines, which are bicyclic systems comprising a thiophene ring fused with a pyrimidine moiety. These structures are significant due to their broad pharmaceutical and biological activities .

Pharmaceutical Research

Due to its structural properties, 2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile is used in pharmaceutical research to develop new medications. It’s particularly valuable in creating compounds with potential anti-inflammatory, antibacterial, and anticancer properties .

Material Science

In material science, this compound can be utilized to create novel organic semiconductors. Its biphenyl and thiophene components make it an excellent candidate for conducting polymers, which are essential in creating flexible electronic devices .

Analytical Chemistry

As an analytical standard, this compound aids in the calibration of equipment and verification of analytical methods in chemical analysis, ensuring accuracy and precision in research findings .

Chemical Synthesis

This compound is instrumental in chemical synthesis, where it acts as an intermediate in the construction of more complex molecules. Its reactive sites allow for various chemical modifications, making it a versatile reagent in synthetic chemistry .

Biological Studies

The compound’s ability to form derivatives that interact with biological systems makes it a valuable tool in studying cell biology and biochemistry. It can help in understanding the interaction between small molecules and biological targets .

Safety and Hazards

properties

IUPAC Name |

2-amino-4-(4-phenylphenyl)thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2S/c18-10-15-16(11-20-17(15)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,11H,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJJRYQRHWIEFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=C3C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350061 |

Source

|

| Record name | 2-Amino-4-([1,1'-biphenyl]-4-yl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

519016-83-2 |

Source

|

| Record name | 2-Amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519016-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-([1,1'-biphenyl]-4-yl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B1269303.png)

![3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269306.png)

![[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1269309.png)

![6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1269315.png)